

# Brilanestrant mechanism of action

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Brilanestrant

CAS No.: 1365888-06-7

Cat. No.: S548679

Get Quote

## Core Mechanism of Action

**Brilanestrant** acts as a combined Selective Estrogen Receptor Modulator (SERM) and Selective Estrogen Receptor Degradator (SERD) [1]. The following diagram illustrates its pathway to receptor antagonism and degradation.



[Click to download full resolution via product page](#)

***Brilanestrant's** pathway from binding to biological effect.*

- **Molecular Binding and Conformational Change:** **Brilanestrant** competes with estrogen to bind to the Estrogen Receptor alpha (ER $\alpha$ ) [2]. This binding induces a specific conformational change in the receptor. Unlike SERMs like tamoxifen, this change is profound, leading to a strong antagonistic state [1] [3].
- **Receptor Degradation:** The **brilanestrant**-ER $\alpha$  complex is recognized by the cell's ubiquitin-proteasome system. The receptor is tagged with ubiquitin and subsequently degraded by the proteasome, drastically reducing cellular levels of ER $\alpha$  protein [2] [3].
- **Overcoming Resistance:** By degrading the ER $\alpha$  protein itself, **brilanestrant's** mechanism directly addresses a common pathway of resistance to hormonal therapies. It has demonstrated activity in preclinical models of breast cancer that were resistant to both tamoxifen and fulvestrant [1].

## Key Technical and Preclinical Data

The tables below summarize **brilanestrant**'s chemical characteristics and profile it against other endocrine therapies.

**Table 1: Brilanestrant Chemical and Preclinical Profile**

| Property                  | Description                                                        |
|---------------------------|--------------------------------------------------------------------|
| Chemical Names/Codes      | GDC-0810, ARN-810, RG-6046, RO-7056118 [1]                         |
| CAS Registry Number       | Information absent from search results                             |
| Molecular Formula         | $C_{26}H_{20}ClFN_2O_2$ [1]                                        |
| Molar Mass                | 446.91 g·mol <sup>-1</sup> [1]                                     |
| Route of Administration   | Oral [1]                                                           |
| Primary Biological Target | Estrogen Receptor alpha (ER $\alpha$ ) [4]                         |
| Key Preclinical Finding   | Active in tamoxifen- and fulvestrant-resistant in vitro models [1] |

**Table 2: Comparison with Other Endocrine Therapies for Breast Cancer**

| Therapy (Example) | Class     | Key Mechanism                   | Administration              | Key Differentiator of Brilanestrant                      |
|-------------------|-----------|---------------------------------|-----------------------------|----------------------------------------------------------|
| Brilanestrant     | SERD/SERM | ER antagonism & degradation [1] | Oral [1]                    | Orally bioavailable SERD; active in resistant models [1] |
| Fulvestrant       | SERD      | ER degradation [3]              | Intramuscular injection [1] | Oral administration offers patient convenience [1]       |

| Therapy (Example) | Class | Key Mechanism                       | Administration | Key Differentiator of Brilanestrant                                     |
|-------------------|-------|-------------------------------------|----------------|-------------------------------------------------------------------------|
| Tamoxifen         | SERM  | ER antagonism (tissue-specific) [3] | Oral [3]       | Degrades ER (vs. primarily blocking it); avoids agonist effects [1] [3] |
| Raloxifene        | SERM  | ER antagonism (tissue-specific) [3] | Oral [3]       | Degrades ER (vs. primarily blocking it) [1]                             |

## Research and Clinical Development Status

**Brilanestrant** was developed by Genentech (Roche) following its discovery by Aragon Pharmaceuticals [1]. It advanced to Phase II clinical trials for locally advanced or metastatic ER-positive breast cancer [1] [4]. However, in April 2017, Roche discontinued its development [1]. A cited reason was "insufficient clinical benefits" in Phase II trials [5]. Despite its discontinuation, **brilanestrant** served as an important proof-of-concept for oral SERDs.

## Methodological Insights for Researchers

The investigation of **brilanestrant**'s mechanism employed several advanced techniques that can be applied to the study of other SERDs.

- **Computational Modeling (QM/MM and MD):** Quantum Mechanics/Molecular Mechanics (QM/MM) studies analyzed the charge density distribution of **brilanestrant** bound to ER $\alpha$ . Molecular Dynamics (MD) simulations, typically running for 100 nanoseconds or more, were used to evaluate the stability of the ligand-receptor complex, calculate binding free energies, and observe critical conformational shifts, such as the movement of Helix 12 (H12), which is crucial for the receptor's antagonism [2].
- **In Vitro Resistance Models:** The potency of **brilanestrant** was tested in vitro using human breast cancer cell lines that had developed resistance to tamoxifen and fulvestrant. This demonstrated its potential to overcome common resistance mechanisms [1].
- **X-ray Crystallography:** While not explicitly mentioned for **brilanestrant**, structural biology is key for modern SERD development. For example, the crystal structure of a related compound (29c) complexed with ER $\alpha$  revealed it disrupts protein homeostasis by covalently targeting cysteine 530

and causing strong hydrophobic clashes on Helix 11 (H11), enforcing a unique antagonist conformation [5].

The discontinuation of **brilanestrant** highlights the challenges in developing effective endocrine therapies. Its story has, however, paved the way for next-generation oral SERDs, which continue to be actively investigated in late-stage clinical trials [5].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Brilanestrant [en.wikipedia.org]
2. Evaluation of binding and antagonism/downregulation ... [pubmed.ncbi.nlm.nih.gov]
3. Antiestrogens: structure-activity relationships and use in ... [pmc.ncbi.nlm.nih.gov]
4. brilanestrant [mycancergenome.org]
5. Discovery of novel covalent selective estrogen receptor ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Brilanestrant mechanism of action]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548679#brilanestrant-mechanism-of-action>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)